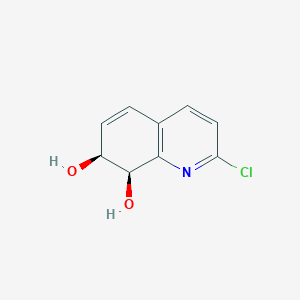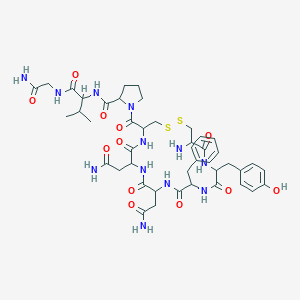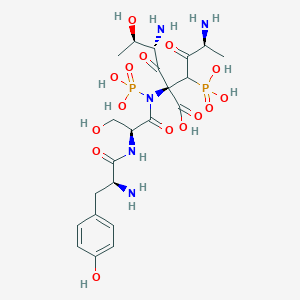
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its ability to selectively block the glutamate transporter EAAT1. This compound has been found to be useful in studying the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid blocks the glutamate transporter EAAT1 by binding to its substrate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizure activity in animal models of epilepsy, reduce neuronal damage in ischemic stroke, and improve motor function in animal models of Parkinson's disease. 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has also been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid is its ability to selectively block the glutamate transporter EAAT1. This allows researchers to study the specific role of this transporter in various neurological disorders. However, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has some limitations as well. It has been found to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for research involving 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid. One potential area of research is the development of more selective EAAT1 inhibitors. Another area of research is the use of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid in combination with other drugs to enhance its therapeutic effects. Finally, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid could be used to study the role of glutamate transporters in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid involves the reaction of 4-trifluoromethylphenylboronic acid with 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then subjected to a hydroxypropionic acid derivative, resulting in the formation of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid.
Applications De Recherche Scientifique
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been found to be particularly useful in studying the role of EAAT1 in epilepsy, where it has been shown to reduce seizure activity in animal models. 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has also been used to study the role of glutamate transporters in ischemic stroke, where it has been shown to reduce neuronal damage.
Propriétés
Numéro CAS |
141901-74-8 |
|---|---|
Nom du produit |
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid |
Formule moléculaire |
C22H17F3O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-phenylphenyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H17F3O3/c23-22(24,25)16-12-10-15(11-13-16)20(26)19(21(27)28)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,19-20,26H,(H,27,28) |
Clé InChI |
WZCPXDVHGSRSLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
Synonymes |
4-TMBPA 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,R*3:(+-))-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
